molecular formula C7H11N3 B14866865 (6-Ethylpyrimidin-4-yl)methanamine

(6-Ethylpyrimidin-4-yl)methanamine

Cat. No.: B14866865
M. Wt: 137.18 g/mol
InChI Key: MVWCGWMSEKUYQF-UHFFFAOYSA-N
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Description

(6-Ethylpyrimidin-4-yl)methanamine: is an organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine, and they play a crucial role in various biological processes. The presence of an ethyl group at the 6th position and a methanamine group at the 4th position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethylpyrimidin-4-yl)methanamine typically involves the reaction of 4,5-dichloro-6-ethylpyrimidine with an appropriate amine. For example, 3-aminopropanol can be used in the presence of potassium carbonate and N,N-dimethylformamide (DMF) as a solvent . The reaction conditions usually involve heating the mixture to facilitate the substitution reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis could be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: (6-Ethylpyrimidin-4-yl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: It can form condensation products with aldehydes and ketones.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Substituted pyrimidine derivatives.

    Oxidation: Oxidized pyrimidine compounds.

    Reduction: Reduced pyrimidine derivatives.

Mechanism of Action

The mechanism of action of (6-Ethylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. Pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis and repair, making them effective as antimicrobial and anticancer agents . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

  • (6-Methylpyrimidin-4-yl)methanamine
  • (6-Chloropyrimidin-4-yl)methanamine
  • (6-Methoxypyrimidin-4-yl)methanamine

Comparison:

Uniqueness: The ethyl group in (6-Ethylpyrimidin-4-yl)methanamine provides unique steric and electronic properties, potentially leading to distinct biological activities and applications.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

(6-ethylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C7H11N3/c1-2-6-3-7(4-8)10-5-9-6/h3,5H,2,4,8H2,1H3

InChI Key

MVWCGWMSEKUYQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)CN

Origin of Product

United States

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